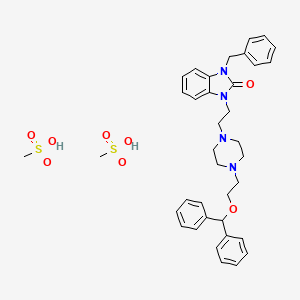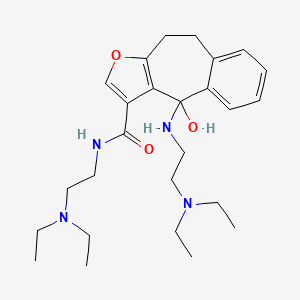
20,20'-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) is a complex organic compound with a molecular formula of C54H98N4O8 and a molecular weight of 931.378 g/mol . This compound is characterized by its unique spiro structure, which includes multiple oxygen and nitrogen atoms, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) involves several steps. One common synthetic route includes the reaction of butane-1,4-diol with 2-hydroxypropane-1,3-diol under specific conditions to form the intermediate compound. This intermediate is then reacted with tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one in the presence of a catalyst to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of high-pressure reactors and continuous flow systems to enhance yield and purity.
Analyse Des Réactions Chimiques
20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating cellular processes.
Mécanisme D'action
The mechanism of action of 20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:
4,4’-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one)): This compound has a similar spiro structure but differs in the substituents attached to the spiro ring.
2,2′-(propane-1,3-dilylbis(azaneylylidene))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one): Another similar compound with variations in the alkyl chain length and functional groups.
Propriétés
Numéro CAS |
84115-94-6 |
|---|---|
Formule moléculaire |
C54H98N4O8 |
Poids moléculaire |
931.4 g/mol |
Nom IUPAC |
20-[2-hydroxy-3-[4-[2-hydroxy-3-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)propoxy]butoxy]propyl]-2,2,4,4-tetramethyl-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-21-one |
InChI |
InChI=1S/C54H98N4O8/c1-47(2)39-51(40-48(3,4)55-47)45(61)57(53(65-51)29-23-19-15-11-9-12-16-20-24-30-53)35-43(59)37-63-33-27-28-34-64-38-44(60)36-58-46(62)52(41-49(5,6)56-50(7,8)42-52)66-54(58)31-25-21-17-13-10-14-18-22-26-32-54/h43-44,55-56,59-60H,9-42H2,1-8H3 |
Clé InChI |
KIYYYAPHGVFKIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CC(N1)(C)C)C(=O)N(C3(O2)CCCCCCCCCCC3)CC(COCCCCOCC(CN4C(=O)C5(CC(NC(C5)(C)C)(C)C)OC46CCCCCCCCCCC6)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)



![N-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]-1-methylpyrrolidin-2-imine](/img/structure/B12732948.png)



